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Compound of Interest

Compound Name: Cyclohexa-1,3-diene-1-carbonitrile

Cat. No.: B8628101

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
cyclohexa-1,3-diene-1-carbonitrile, a valuable building block in organic synthesis. This
document is intended for researchers, scientists, and professionals in drug development and
related fields. Due to the limited availability of directly published experimental spectra for this
specific compound, this guide presents predicted data based on the analysis of its constituent
functional groups and structural analogs, alongside general experimental protocols for
acquiring such data.

Chemical Structure and Properties

IUPAC Name: cyclohexa-1,3-diene-1-carbonitrile Molecular Formula: C7H7N[1] Molecular
Weight: 105.14 g/mol [1] CAS Number: 15145-06-9[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for cyclohexa-1,3-diene-1-
carbonitrile. These predictions are derived from characteristic values for the cyclo-1,3-diene
system and a,-unsaturated nitriles.

Table 1: Predicted *H NMR Data (CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.8-7.2 Multiplet 1H H2
~6.2 - 6.5 Multiplet 1H H3
~5.8-6.1 Multiplet 1H H4
~2.2-25 Multiplet 2H H5
~21-24 Multiplet 2H H6

Note: The olefinic protons (H2, H3, H4) are expected to be in the downfield region due to the

conjugated system. The allylic protons (H5, H6) will appear further upfield.

. i 13
Chemical Shift (6, ppm) Assignment
~140 - 150 Cl
~130 - 140 Cc2
~125-135 C3
~120-130 C4
~20 - 30 C5
~20-30 C6
~118 - 122 CN

Note: The carbon of the nitrile group (CN) is expected in the characteristic region for nitriles.

The sp2? hybridized carbons of the diene will be significantly downfield.

Table 3: Predicted Infrared (IR) Data
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Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium C-H stretch (sp?)

~2950 - 2800 Medium C-H stretch (sp?)

~2220 - 2210 Strong C=N stretch (conjugated)

) C=C stretch (conjugated
~1650 - 1600 Medium-Strong ]
diene)

Note: The strong absorption around 2215 cm~t is a key indicator of the conjugated nitrile

group.

Table 4: Predicted Mass Spectrometry (MS) Data

mlz Interpretation

105 [M]* (Molecular lon)

104 [M-H]*

79 [M-CzHz]* (Retro-Diels-Alder)
78 [M-HCN]*

Note: The molecular ion peak is expected at m/z 105. Fragmentation patterns would likely
involve the loss of small molecules such as H, HCN, and ethylene via a retro-Diels-Alder
reaction, a characteristic fragmentation for cyclohexene derivatives.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
liquid sample like cyclohexa-1,3-diene-1-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

e Instrument: A 400 MHz (or higher) NMR spectrometer.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b8628101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8628101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a
good signal-to-noise ratio.

o Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2
seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5
seconds.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat
liquid between two salt plates (e.g., NaCl or KBr).

¢ Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:
o Record a background spectrum of the clean salt plates.
o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically subtract the background from the sample
spectrum.

» Data Analysis: Identify the characteristic absorption bands and their corresponding functional
groups.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by Gas Chromatography (GC-MS).

« lonization: Use a suitable ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI). El is common for volatile, thermally stable small molecules.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
an organic compound like cyclohexa-1,3-diene-1-carbonitrile.
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Workflow for Spectroscopic Analysis of Cyclohexa-1,3-diene-1-carbonitrile
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Caption: Logical workflow for the spectroscopic analysis of cyclohexa-1,3-diene-1-
carbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Cyclohexa-1,3-diene-1-carbonitrile | C7H7N | CID 13153847 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Spectroscopic Profile of Cyclohexa-1,3-diene-1-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8628101#spectroscopic-data-nmr-ir-ms-of-
cyclohexa-1-3-diene-1-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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